REACTION_CXSMILES
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[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][N:20]=1)[C:15](Cl)=[O:16]>C1COCC1>[C:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:15](=[O:16])[C:14]1[CH:18]=[CH:19][N:20]=[C:12]([Cl:11])[CH:13]=1)(=[O:9])[NH2:10]
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Name
|
|
Quantity
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2.36 g
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Type
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reactant
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Smiles
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C(C=1C(N)=CC=CC1)(=O)N
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Name
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|
Quantity
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3.35 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)Cl)C=CN1
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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FILTRATION
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Details
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The precipitate was filtered
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Type
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WASH
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Details
|
washed with H2O, CH2Cl2, and Et2O
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Name
|
|
Type
|
product
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Smiles
|
C(N)(=O)C1=C(C=CC=C1)NC(C1=CC(=NC=C1)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |